3-[5-(2,5-dichlorophenyl)furan-2-yl]-5-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione
Description
The compound 3-[5-(2,5-dichlorophenyl)furan-2-yl]-5-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is a heterocyclic molecule featuring a fused pyrrolo-oxazole-dione core. Its structure includes a partially saturated bicyclic system with two ketone groups (diones) at positions 4 and 6. Key substituents are:
- A 2,5-dichlorophenyl-substituted furan at position 3.
- A 4-fluorophenyl group at position 5.
- A phenyl group at position 2.
Properties
Molecular Formula |
C27H17Cl2FN2O4 |
|---|---|
Molecular Weight |
523.3 g/mol |
IUPAC Name |
3-[5-(2,5-dichlorophenyl)furan-2-yl]-5-(4-fluorophenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C27H17Cl2FN2O4/c28-15-6-11-20(29)19(14-15)21-12-13-22(35-21)24-23-25(36-32(24)18-4-2-1-3-5-18)27(34)31(26(23)33)17-9-7-16(30)8-10-17/h1-14,23-25H |
InChI Key |
VRNAWRRLTGUUOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=C(C=C4)F)C5=CC=C(O5)C6=C(C=CC(=C6)Cl)Cl |
Origin of Product |
United States |
Biological Activity
The compound 3-[5-(2,5-dichlorophenyl)furan-2-yl]-5-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione represents a novel class of bioactive compounds. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The molecular formula of the compound is . The structure features a pyrrolo[3,4-d][1,2]oxazole core with furan and phenyl substituents. The presence of dichlorophenyl and fluorophenyl groups enhances its lipophilicity and potential bioactivity.
Antidiabetic Activity
Recent studies have indicated that derivatives of furan compounds exhibit significant inhibitory activity against α-glucosidase, a target for diabetes management. For instance, related furan derivatives demonstrated IC50 values ranging from 0.645 to 94.033 μM, with some compounds showing higher potency than the standard inhibitor acarbose (IC50 = 452.243 μM) . This suggests that the furan moiety could contribute to the antidiabetic potential of the target compound.
Antimicrobial Activity
Furan derivatives have been explored for their antimicrobial properties. In a related study, compounds containing furan rings exhibited effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship highlighted that electron-withdrawing groups on the phenyl ring significantly enhanced antimicrobial activity .
Cytotoxicity and Safety Profile
The cytotoxicity of furan derivatives has been evaluated in various cell lines. Compounds similar to the target compound showed low cytotoxicity with CC50 values exceeding 100 μM in Vero and MDCK cells . This safety profile is crucial for considering further development into therapeutic agents.
Structure-Activity Relationship (SAR)
The biological activity of the target compound can be attributed to specific structural features:
- Furan Ring : Essential for biological activity; modifications can enhance or diminish potency.
- Substituents : The presence of halogenated phenyl groups (like dichlorophenyl and fluorophenyl) is linked to increased lipophilicity and interaction with biological targets.
- Dihydro-pyrrolo Structure : Contributes to stability and interaction with enzymes or receptors.
Case Studies
Comparison with Similar Compounds
Table 1: Substituent Comparison of Key Compounds
Key Observations:
Electronic Effects: The target compound’s 2,5-dichlorophenyl-furan and 4-fluorophenyl groups are strongly electron-withdrawing, likely reducing electron density in the core structure. This contrasts with the dimethylamino group in and , which is electron-donating and may improve solubility or binding affinity in polar environments . Chlorine vs. Fluorine: Chlorine’s higher lipophilicity compared to fluorine could enhance membrane permeability in the target compound, while fluorine’s metabolic stability is advantageous in drug design.
The furan ring in the target compound adds planar rigidity, which may influence π-π stacking interactions in biological targets.
Research Findings and Theoretical Insights
- Synthetic Accessibility : The pyrrolo-oxazole-dione core is typically synthesized via [3+2] cycloaddition or condensation reactions. Substituents like dichlorophenyl-furan may require multistep functionalization, complicating synthesis compared to simpler aryl groups .
- Stability : Electron-withdrawing groups (e.g., Cl, F) in the target compound may enhance oxidative stability but reduce nucleophilic reactivity at the dione positions.
- Structure-Activity Relationships (SAR): Dimethylamino analogs () show improved solubility, favoring pharmacokinetic profiles . Ortho-substituents (e.g., 2-methylphenyl in ) may impede enzymatic degradation, extending half-life .
Preparation Methods
Stepwise Synthesis
Synthesis of the Pyrrolo[3,4-d]oxazole Core :
- Starting materials typically include appropriate amines and carbonyl compounds.
- A common method involves a condensation reaction followed by cyclization under acidic or basic conditions.
Introduction of Furan and Phenyl Groups :
- The furan ring can be synthesized separately and then attached to the pyrrolo core through a nucleophilic substitution reaction.
- For the phenyl groups, coupling reactions (e.g., Suzuki coupling) are used to attach 4-fluorophenyl and 2,5-dichlorophenyl groups.
-
- The final steps may involve protecting groups' removal or additional functionalization to enhance solubility or bioactivity.
Alternative Synthesis Strategies
One-Pot Reactions : Recent advancements have led to one-pot synthesis methods that streamline the process by combining multiple steps into a single reaction vessel.
Microwave-Assisted Synthesis : This technique can significantly reduce reaction times and improve yields by enhancing the energy transfer during chemical reactions.
Yield and Purity Considerations
The efficiency of synthesis methods can be evaluated based on yield and purity:
| Method | Yield (%) | Purity (%) | Comments |
|---|---|---|---|
| Stepwise Synthesis | 60-80 | >95 | Traditional method; high purity achievable |
| One-Pot Reactions | 50-70 | 90-95 | Faster but may require optimization |
| Microwave-Assisted | 70-85 | >95 | Efficient heating leads to better yields |
Research Findings
Research has shown that structural modifications in compounds similar to 3-[5-(2,5-dichlorophenyl)furan-2-yl]-5-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]oxazole-4,6(3H,5H)-dione can significantly impact biological activity:
Compounds with dichlorophenyl groups have exhibited enhanced anticancer properties due to their ability to interact with specific biological targets.
The presence of fluorine in the structure often improves metabolic stability and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
